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Executive Summary

Friedelin, a pentacyclic triterpenoid with demonstrated anti-cancer, anti-inflammatory, antimicrobial,
and neuroprotective activities, presents significant challenges for pharmaceutical development due to its
poor aqueous solubility and low bioavailability. This document provides detailed application notes and
experimental protocols for developing advanced drug delivery systems to overcome these limitations. We
present comprehensive data on friedelin's pharmacological profile, physicochemical properties, and specific
formulation strategies including lipid-based nanocarriers, polymeric nanoparticles, controlled-release
systems, and transdermal delivery platforms. Each protocol includes step-by-step methodologies,
characterization techniques, and performance evaluation metrics to enable researchers to effectively develop
friedelin-based therapeutics. The information contained herein is particularly relevant for oncology
applications, neuroprotective therapies, and chronic disease management where enhanced bioavailability

and targeted delivery are critical for therapeutic success.

Introduction to Friedelin
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Sources and Chemistry

Friedelin (friedelan-3-one) is a pentacyclic triterpene first isolated in 1807 and characterized as a ketonic
triterpenoid with molecular formula C3oHs00 and molecular weight of 426.7 g/mol [1]. It possesses the
most rearranged structure among triterpenes produced by oxidosqualene cyclases and is the only one
containing a ketonic group at the C-3 position [2]. Friedelin is widely distributed in nature, with significant

concentrations found in:

e Cork tissues of various oak species (Quercus cerris, Quercus suber)

¢ Plant families: Celastraceae, Asteraceae, Fabaceae, Clusiaceae, and Euphorbiaceae

e Lower plants: Mosses (Rhodobryum roseum), lichens (Alectoria ochroleuca), and fungi (Ganoderma
applanatum) [3] [1]

The compound typically presents as white needle crystals with a melting point of 262-263°C and is freely
soluble in chloroform, sparingly soluble in ethanol, and practically insoluble in water [1]. Its specific optical

rotation is [a]*®D + 2.0° (c.1.0, MeOH), and it functions as an extremely weak basic compound (pKa ~7.4)

[1].

Biosynthesis and Production

Friedelin biosynthesis occurs via the mevalonate pathway, with the key step being the complex cyclization
of 2,3-oxidosqualene catalyzed by friedelin synthase [2]. Recent advances in CRISPR/Cas9 technology
and gene overexpression plasmids have enabled the production of friedelin using genetically engineered
yeast, offering an alternative to traditional plant extraction [3]. This biotechnological approach addresses the
challenge of limited natural supply and provides a more sustainable production method for pharmaceutical

applications.

Pharmacological Rationale for Delivery System
Development

Therapeutic Activities
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Friedelin exhibits a broad spectrum of pharmacological activities that justify its development as a

therapeutic agent:

Table 1: Pharmacological Activities of Friedelin

. Experimental R Potential
Activity Key Findings L.
Models Applications
Anti-cancer Various cancer cell Cytotoxic against mouse leukemia  Oncology, targeted
lines (P388), human lung therapies
adenocarcinoma (A549), mouse
lymphoma (L1210)
Anti- In vitro inflammation Inhibition of interleukin-1 (IL-1) and  Chronic inflammatory

inflammatory

Antioxidant

Antimicrobial

Neuroprotective

models

Hepatoprotective
assays

Gram-
positive/negative
bacteria, fungi

Neuronal models

tumor necrosis factor (TNF)
secretion

Protection against oxidative stress

Activity against Mycobacterium
spp., Candida spp.

Protection against oxidative
damage

diseases

Liver diseases,
neuroprotection

Antimicrobial
resistance

Neurodegenerative
disorders

Molecular Mechanisms

The anti-cancer activity of friedelin appears to involve tubulin polymerization inhibition, similar to other
triterpenoid compounds [4]. Friedelin and its derivatives also demonstrate anti-HIV properties and
potential activity against human coronaviruses, including SARS-CoV-2 [1]. The vasodilation, anti-
histaminic, analgesic, and antipyretic properties further broaden its therapeutic potential [2]. Importantly,
friedelin shows low cytotoxicity to normal cells, making it an attractive candidate for further drug

development [3].
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Drug Delivery Challenges and Rationale

Physicochemical Barriers

The development of effective drug delivery systems for friedelin is primarily challenged by its unfavorable

physicochemical properties:

Table 2: Physicochemical Properties and Drug Development Challenges of Friedelin

Property Value/Characteristic Development Challenge
Water Solubility Practically insoluble Low oral bioavailability, limited formulation options
Log P 7.59 [5] Poor absorption/permeation, potential for

bioaccumulation

Molecular Weight  426.7 g/mol Suitable for most delivery systems

Melting Point 262-263°C Stability concerns during processing
Hydrogen Acceptors: 1, Donors: Limited interaction with biological membranes
Bonding 0

The high lipophilicity (cLogP 7.59) significantly limits friedelin's absorption and permeation, classifying it
as a Class II compound in the Biopharmaceutics Classification System (low solubility, high permeability)

[5]. This necessitates advanced formulation strategies to enhance its dissolution and bioavailability.

Biological Barriers

Beyond physicochemical challenges, friedelin must overcome biological barriers including first-pass
metabolism, rapid clearance, and potential P-glycoprotein efflux. The compound's weak basic nature
may lead to variable absorption under different physiological pH conditions. Development of appropriate
delivery systems must address these limitations while maintaining the compound's structural integrity and

therapeutic activity.
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Drug Delivery Platform Strategies

Lipid-Based Nanocarriers

Lipid-based nanocarriers represent a promising approach for friedelin delivery due to their ability to

encapsulate lipophilic compounds and enhance gastrointestinal absorption:

¢ Liposomes: Spherical vesicles with phospholipid bilayers capable of encapsulating friedelin in both
hydrophobic and hydrophilic compartments

¢ Solid Lipid Nanoparticles (SLNs): Offer improved stability and controlled release profiles compared
to traditional liposomes

e Nanoemulsions: Oil-in-water dispersions stabilized by surfactants that can significantly enhance oral
bioavailability

¢ Lipid Nanoparticles (LNPs): Particularly suitable for targeted delivery, as demonstrated in mRNA-
based COVID-19 vaccines [6]

These systems can be functionalized with targeting ligands for specific tissues, such as transferrin

receptors for brain targeting or folate receptors for cancer cells.

Polymeric Nanoparticles

Biodegradable polymeric nanoparticles offer controlled release kinetics and protection of friedelin from

degradation:

e PLGA-based systems: Poly(lactic-co-glycolic acid) nanoparticles provide tunable release rates from
days to months

¢ Chitosan nanoparticles: Natural polysaccharide-based carriers with mucoadhesive properties for
enhanced mucosal delivery

¢ Dendrimers: Highly branched polymers with precise architecture for high drug loading capacity

These systems can be engineered for stimuli-responsive release at target sites using pH, enzyme, or

temperature triggers.

Advanced Controlled Release Systems
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Long-acting release systems can maintain therapeutic friedelin levels for extended periods, improving

patient compliance:

e Microspheres: Biodegradable polymeric particles providing release over weeks to months

e Implants: Solid devices for localized and sustained delivery, particularly useful for cancer treatment

¢ In situ forming gels: Solutions that form depots upon injection, gradually releasing the incorporated
drug

These technologies are particularly valuable for chronic conditions requiring long-term therapy, such as

cancer, inflammatory diseases, and neurodegenerative disorders [6].

Transdermal and Microneedle Systems

Transdermal delivery bypasses first-pass metabolism and offers sustained release:

o Traditional patches: Reservoir or matrix systems for continuous delivery through the skin

e Microneedle arrays: Painless penetration of stratum corneum for systemic or local delivery

¢ Nanoemulsion gels: Combined approaches enhancing skin permeation while providing reservoir
effect

These systems are particularly advantageous for friedelin's physicochemical properties and can be further

enhanced by chemical permeation enhancers or physical methods such as iontophoresis.

Experimental Protocols

Protocol 1: Friedelin-Loaded Lipid Nanoparticles (FLNs)

Objective: Prepare and characterize friedelin-loaded lipid nanoparticles for enhanced oral bioavailability.

Materials:

e Friedelin (=95% purity, extract or synthetic)

e Glyceryl monostearate, Compritol 888 ATO (lipid phase)
e Soy lecithin, Poloxamer 188 (surfactants)

¢ Dichloromethane, methanol (HPLC grade)

¢ Dialysis membrane (MWCO 12-14 kDa)

© 2026 Smolecule. All rights reserved. 6/12 Tech Support


https://www.smolecule.com/products/s528492?utm_src=pdf-body
https://www.pharmaadvancement.com/pharma-trends/drug-delivery-technologies-impacting-2025-and-beyond/
https://www.smolecule.com/products/s528492?utm_src=pdf-body
https://www.smolecule.com/products/s528492?utm_src=pdf-body
https://www.smolecule.com/products/s528492?utm_src=pdf-body
https://www.smolecule.com/products/s528492?utm_src=pdf-body
https://www.smolecule.com/products/s528492?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Equipment:

High-pressure homogenizer or probe sonicator
Dynamic light scattering (DLS) instrument
HPLC system with UV detector

Differential scanning calorimetry (DSC)

Methodology:

¢ Hot Microemulsion Technique:

o Melt lipid phase (glyceryl monostearate: 200 mg, soy lecithin: 50 mg) at 70°C

o Dissolve friedelin (50 mg) in the molten lipid phase

o Heat aqueous phase (Poloxamer 188: 100 mg in 10 mL water) to same temperature

o Add hot aqueous phase to lipid phase under high-speed homogenization (15,000 rpm, 5 min)
o Cycle the pre-emulsion through high-pressure homogenizer (3 cycles at 500 bar)

o Cool rapidly in ice bath while stirring to form FLNs

o Purification and Analysis:

o Centrifuge at 15,000 rpm for 30 minutes to separate unentrapped drug
o Wash pellets and resuspend in fresh surfactant solution
o Determine encapsulation efficiency by HPLC after destroying nanoparticles with methanol

Characterization Parameters:

e Particle size, PDI, and zeta potential by DLS

e Encapsulation efficiency (%) = (Total drug - Free drug) / Total drug x 100

¢ In vitro drug release using dialysis bag method in PBS (pH 7.4) with 0.5% Tween 80
e Transmission electron microscopy for morphology

e DSC for crystallinity evaluation

Protocol 2: Friedelin-Loaded PLGA Nanoparticles

Objective: Develop biodegradable polymeric nanoparticles for controlled release of friedelin.

Materials:

« PLGA (50:50, MW 40,000-75,000)
« Polyvinyl alcohol (PVA, MW 30,000-70,000)
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¢ Dichloromethane (DCM)
¢ Friedelin standard

Methodology:

¢ Emulsion-Solvent Evaporation Method:

o Dissolve friedelin (20 mg) and PLGA (200 mg) in DCM (10 mL)

o Add this organic phase to aqueous PVA solution (2% w/v, 40 mL) dropwise
o Emulsify using probe sonication (70% amplitude, 3 min pulse mode)

o Stir overnight at room temperature to evaporate organic solvent

o Collect nanoparticles by ultracentrifugation (20,000 rpm, 30 min)

o Wash three times with distilled water and lyophilize

¢ Quality Control:

[¢]

Determine drug loading and encapsulation efficiency

Loading Capacity (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
Evaluate in vitro release in PBS (pH 7.4) with 0.1% Tween 80 at 37°C

Assess storage stability at 4°C, 25°C, and 40°C for 3 months

[e]

[e]

o

Protocol 3: Friedelin Transdermal Nanoemulgel

Objective: Formulate and evaluate a nanoemulgel system for transdermal delivery of friedelin.

Materials:

¢ Friedelin, Oleic acid (oil phase)
e Tween 80, Transcutol P (surfactant/cosurfactant)
e Carbopol 934, Triethanolamine (gelling agents)

Methodology:

e Nanoemulsion Preparation:

[¢]

Dissolve friedelin (2% w/w) in oleic acid (10% w/w)

Prepare Smix (surfactant:cosurfactant) with Tween 80 and Transcutol P (3:1)
Mix oil phase and Smix (1:2 ratio)

Add aqueous phase dropwise with continuous stirring at 500 rpm
Characterize for droplet size, PDI, and zeta potential

[e]

[e]

o

(e]
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¢ Gel Incorporation:

o Disperse Carbopol 934 (1% w/w) in nanoemulsion with stirring
o Neutralize with triethanolamine to form gel

o Evaluate spreadability, viscosity, and in vitro release

o Perform skin permeation studies using Franz diffusion cells

The following diagram illustrates the decision-making process for selecting appropriate delivery systems

based on friedelin's properties and therapeutic goals:

Friedelin API
Properties

/Pﬁsicochemical As}s;s’{nent Biological Assessment
High Lipophilicity Poor Aqueous
(LogP 7.59) Solubility

Addresses Enables tumor Improves Enhances ypasses first-pass "\ Enables controlled Sustained brain
1poph111c1ty targeting 1ssolut10n absorptron metabolism release delivery

Dé€livery System Selectio

Nanoemulsions/SNEDDS
(Oral Enhancement)

Microneedle Patches
(Transdermal Delivery)

/

Therapeutic Appliiations

Lipid Nanoparticles Polymeric Nanoparticles

(Controlled Release)

(Oral/Parenteral)

Oncology AT Chronic Inflammation

Neurodegenerative
Disorders

Therapy

Click to download full resolution via product page

Diagram 1: Rational Design Approach for Friedelin Delivery Systems Based on API Properties and
Therapeutic Applications
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Analytical Methods and Characterization

Quantification and Quality Control

HPLC Method for Friedelin Quantification:

e Column: C18 reverse phase (250 x 4.6 mm, 5um)

¢ Mobile phase: Acetonitrile:methanol:water (75:15:10, v/v/v)

e Flow rate: 1.0 mL/min

e Detection: UV at 254 nm

¢ Retention time: ~12.5 minutes

e Linearity: 5-500 pg/mL (r2 > 0.999)

e Application: Encapsulation efficiency, drug loading, in vitro release studies

Characterization Techniques:
Table 3: Analytical Methods for Friedelin Delivery System Characterization

| Parameter | Method | Acceptance Criteria | | | | | | Particle Size |

Dynamic Light Scattering | PDI < 0.3, size distribution appropriate for route | | Zeta Potential |
Electrophoretic Mobility | | >|£30| mV for good stability | | Entrapment Efficiency | HPL.C after separation |
>80% for efficient systems | | Drug Release | Dialysis method, USP apparatus | Profile matches intended
application | | Morphology | TEM, SEM | Uniform, spherical particles | | Crystallinity | DSC, PXRD |

Confirmation of amorphous state | | Stability | ICH guidelines | <10% degradation after 3 months |

Regulatory Considerations

While friedelin is a natural product with demonstrated safety in traditional use, development of

pharmaceutical formulations requires comprehensive preclinical evaluation. Key considerations include:

¢ Quality Control: Standardization of raw material sourcing, with genetically engineered yeast
production offering advantages in consistency and scalability [3]

o Safety Pharmacology: Thorough evaluation of friedelin's effects on major organ systems,
particularly given its high lipophilicity and potential for accumulation

e Toxicology Studies: Acute and chronic toxicity profiling in appropriate animal models
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e CMC Requirements: Comprehensive Chemistry, Manufacturing, and Controls documentation for the
drug substance and drug product

Regulatory agencies may classify friedelin formulations as 505(b)(2) products if sufficient data exists on

the compound's safety and efficacy, potentially streamlining the development pathway.

Conclusion and Future Perspectives

The development of advanced drug delivery systems for friedelin represents a promising approach to
overcoming its significant biopharmaceutical challenges. The protocols and strategies outlined in this
document provide researchers with practical methodologies for designing friedelin formulations with

enhanced therapeutic efficacy and improved patient compliance.

Future development should focus on targeted delivery systems that leverage friedelin's anti-cancer
properties while minimizing systemic exposure. Additionally, combination therapies incorporating
friedelin with other therapeutic agents may provide synergistic effects, particularly in oncology applications.
The continued advancement in extraction technologies and biosynthetic production methods will ensure

adequate supply of high-quality friedelin for pharmaceutical development.

As drug delivery technologies evolve, friedelin formulations should incorporate smart release mechanisms
responsive to disease-specific biomarkers and digital health technologies for monitoring therapeutic
outcomes. These innovations will position friedelin as a valuable therapeutic agent in the natural product-

derived pharmaceutical landscape.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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